Isoamygdalin - 1173199-73-9

Isoamygdalin

Catalog Number: EVT-10885976
CAS Number: 1173199-73-9
Molecular Formula: C20H27NO11
Molecular Weight: 457.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amygdalin is a natural product found in Sorbus commixta, Prunus persica, and other organisms with data available.
Amygdalin is a cyanogenic glucoside isolated from almonds and seeds of other plants of the family Rosaceae. Amygdalin is converted by plant emulsin (a combination of a glucosidase and a nitrilase) or hydrochloric acid into benzaldehyde, D-glucose, and hydrocyanic acid. (NCI04)
Amygdalin is found in almond. Bitter glycoside of the Rosaceae, found especially in kernels of cherries, peaches and apricots. Amygdalin is present in cold pressed bitter almond oil from the above sources prior to enzymic hydolysis and steam distillation for food use Amygdalin , C20H27NO11, is a glycoside initially isolated from the seeds of the tree Prunus dulcis, also known as bitter almonds, by Pierre-Jean Robiquet and A. F. Boutron-Charlard in 1803, and subsequently investigated by Liebig and Wohler in 1830, and others. Several other related species in the genus of Prunus, including apricot (Prunus armeniaca) and black cherry (Prunus serotina), also contain amygdalin. It was promoted as a cancer cure by Ernst T. Krebs under the name Vitamin B17, but studies have found it to be ineffective. Amygdalin is sometimes confounded with laevomandelonitrile, also called laetrile for short; however, amygdalin and laetrile are different chemical compounds. Amygdalin has been shown to exhibit anti-nociceptive and apoptotic functions (A7778, A7779). Amygdalin belongs to the family of Dihexoses. These are disaccharides containing two hexose carbohydrates.
A cyanogenic glycoside found in the seeds of Rosaceae.
Source

Isoamygdalin is primarily extracted from the seeds of certain fruits, especially apricot kernels. The extraction process typically involves solvent extraction techniques, where organic solvents are used to isolate the compound from plant materials. The presence of isoamygdalin in these seeds contributes to their characteristic bitter flavor and potential toxicity if consumed in large quantities.

Classification

Isoamygdalin falls under the category of cyanogenic glycosides, which are compounds that can produce toxic cyanide when metabolized. This classification is significant due to the implications for human health and safety, as ingestion of high amounts can lead to cyanide poisoning.

Synthesis Analysis

Methods

Isoamygdalin can be synthesized through various methods, including enzymatic hydrolysis and chemical synthesis. One common approach involves the hydrolysis of amygdalin using specific enzymes that cleave the glycosidic bond, releasing isoamygdalin as a product.

Technical Details:

  • Enzymatic Hydrolysis: This method utilizes enzymes such as β-glucosidase to convert amygdalin into isoamygdalin. The reaction conditions (pH, temperature) must be optimized for maximum yield.
  • Chemical Synthesis: Chemical methods may involve multi-step reactions starting from simpler organic molecules, though these methods are less common due to complexity and lower yields.
Molecular Structure Analysis

Structure

Isoamygdalin has a molecular formula of C20H27O11C_{20}H_{27}O_{11} and a molecular weight of 403.43 g/mol. Its structure consists of a benzene ring attached to a sugar moiety (glucose) through a cyanide group.

Data

The compound's structural characteristics include:

  • Functional Groups: Hydroxyl groups (-OH), which contribute to its solubility in water.
  • Cyanogenic Group: The presence of a nitrile group (-CN) is crucial for its classification as a cyanogenic glycoside.
Chemical Reactions Analysis

Reactions

Isoamygdalin undergoes hydrolysis in the presence of water or specific enzymes, leading to the formation of glucose and hydrogen cyanide. This reaction is significant due to its implications for toxicity.

Technical Details:

  • Hydrolysis Reaction:
    Isoamygdalin+H2OenzymeGlucose+Hydrogen Cyanide\text{Isoamygdalin}+\text{H}_2\text{O}\xrightarrow{\text{enzyme}}\text{Glucose}+\text{Hydrogen Cyanide}
  • The reaction conditions (pH and temperature) can influence the rate and extent of hydrolysis.
Mechanism of Action

Process

The mechanism by which isoamygdalin exerts its effects involves its conversion to hydrogen cyanide within the body. Once released, hydrogen cyanide can inhibit cellular respiration by binding to cytochrome c oxidase in mitochondria, disrupting ATP production.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Isoamygdalin typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and polar organic solvents but insoluble in non-polar solvents.

Chemical Properties

  • Stability: Isoamygdalin is relatively stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to heat.
  • Toxicity: Due to its potential to release hydrogen cyanide, isoamygdalin poses significant toxicity risks if ingested in large amounts.
Applications

Scientific Uses

Isoamygdalin has been explored for various applications:

  • Alternative Medicine: Often marketed as an alternative cancer treatment under the name "Vitamin B17," though scientific evidence supporting its efficacy is limited.
  • Analytical Chemistry: Isoamygdalin's presence in food products necessitates analytical methods for detection and quantification, such as chromatography techniques.
  • Research: Studies on isoamygdalin focus on understanding its biochemical pathways and potential therapeutic roles while evaluating safety profiles.

Properties

CAS Number

1173199-73-9

Product Name

Isoamygdalin

IUPAC Name

2-phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile

Molecular Formula

C20H27NO11

Molecular Weight

457.4 g/mol

InChI

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2

InChI Key

XUCIJNAGGSZNQT-UHFFFAOYSA-N

Solubility

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

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